Maytenfolone A

Description

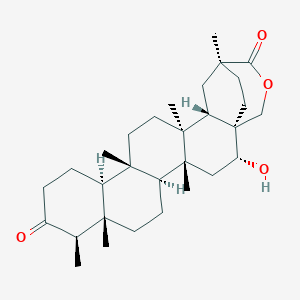

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(1S,2R,4R,5S,8S,9R,13S,14S,17S,18S,20S)-2-hydroxy-4,8,9,14,17,20-hexamethyl-22-oxahexacyclo[18.3.2.01,18.04,17.05,14.08,13]pentacosane-10,21-dione |

InChI |

InChI=1S/C30H46O4/c1-18-19(31)7-8-20-26(18,3)10-9-21-27(20,4)12-13-28(5)22-15-25(2)11-14-30(22,17-34-24(25)33)23(32)16-29(21,28)6/h18,20-23,32H,7-17H2,1-6H3/t18-,20+,21-,22-,23+,25-,26+,27-,28-,29+,30+/m0/s1 |

InChI Key |

BVZOXPCXYRGXKC-RUXXHOCVSA-N |

Isomeric SMILES |

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(C[C@H]([C@]56[C@H]4C[C@](CC5)(C(=O)OC6)C)O)C)C)C)C |

Canonical SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CC(C56C4CC(CC5)(C(=O)OC6)C)O)C)C)C)C |

Origin of Product |

United States |

Isolation Methodologies and Natural Occurrence Studies

Isolation Techniques from Botanical Sources (e.g., Maytenus species)

Maytenfolone A is a triterpene that has been successfully isolated from plant sources, notably from species belonging to the genus Maytenus. scribd.com The primary source reported for the isolation of the related compound, maytenfolone, is Maytenus diversifolia, a plant in the Celastraceae family. encyclopedia.pubresearchgate.netresearchgate.net The isolation of triterpenoids like this compound from botanical material typically involves a multi-step process beginning with extraction and followed by various chromatographic separation techniques.

The general procedure commences with the collection and processing of plant material, such as the aerial parts, leaves, or root bark. encyclopedia.pubnih.govresearchgate.net These materials are dried and pulverized to increase the surface area for solvent extraction. An organic solvent, commonly methanol (B129727), is used to create a crude extract containing a wide array of phytochemicals. researchgate.net This crude extract then undergoes a series of purification steps. Liquid-liquid partitioning is often employed to separate compounds based on their polarity. This is followed by various forms of chromatography to isolate the individual compounds. Column chromatography is a fundamental technique used for the initial separation of the extract into fractions of decreasing complexity. Further purification of these fractions using techniques such as High-Performance Liquid Chromatography (HPLC) allows for the isolation of pure compounds like this compound. scarf.scotmdpi.com

Table 1: Botanical Source and Isolation Overview for Related Compounds

| Parameter | Details | Reference |

|---|---|---|

| Genus | Maytenus | scribd.comencyclopedia.pub |

| Family | Celastraceae | encyclopedia.pubresearchgate.netresearchgate.net |

| Reported Species (for Maytenfolone) | Maytenus diversifolia | encyclopedia.pubresearchgate.netresearchgate.net |

| Typical Plant Parts Used | Aerial parts, leaves, root bark | encyclopedia.pubnih.govresearchgate.net |

| Initial Extraction Solvent | Methanol | researchgate.net |

| Primary Separation Method | Column Chromatography | scarf.scotnih.gov |

Chromatographic and Spectroscopic Approaches in Structural Reaffirmation Research

The elucidation and reaffirmation of the structure of this compound rely on a combination of modern chromatographic and spectroscopic methods. scribd.com These analytical techniques provide detailed information about the molecule's connectivity, stereochemistry, and molecular weight.

Chromatographic methods , particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for verifying the purity of the isolated compound before spectroscopic analysis. scarf.scotmdpi.com HPLC with a photodiode array (PDA) detector is commonly used for both purification and analysis. scarf.scotmdpi.com

Spectroscopic analysis is the cornerstone of structural determination. The structure of this compound was originally determined by spectroscopic techniques and its stereochemistry confirmed through X-ray crystallography. scribd.com

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, which is crucial for deducing the precise molecular formula. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the detailed structure of organic molecules. A suite of NMR experiments is typically performed:

¹H NMR : Identifies the different types of protons in the molecule and their immediate electronic environment.

¹³C NMR : Shows the number and types of carbon atoms.

2D NMR Experiments : These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton. nih.govmdpi.com ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of atoms, which is vital for determining the relative stereochemistry. nih.gov

The combination of these techniques allows researchers to unambiguously confirm the complex three-dimensional structure of triterpenoids like this compound. scribd.comnih.gov

Table 2: Analytical Techniques in Structural Reaffirmation

| Technique | Abbreviation | Purpose in Structural Analysis | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Final purification and purity assessment. | scarf.scotnih.gov |

| Mass Spectrometry | MS | Determination of molecular weight and molecular formula. | researchgate.netresearchgate.net |

| X-ray Crystallography | - | Absolute confirmation of three-dimensional structure and stereochemistry. | scribd.com |

| Proton Nuclear Magnetic Resonance | ¹H NMR | Identifies proton environments and spin-spin coupling. | nih.govmdpi.com |

| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Identifies the carbon skeleton of the molecule. | nih.govmdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | - | Establishes C-H framework and connectivity between atoms. | nih.govmdpi.com |

Chemotaxonomic Implications and Distribution Studies in Plant Genera

Chemotaxonomy utilizes the chemical constituents of plants to understand their systematic relationships. nih.gov The presence of specific classes of compounds, such as triterpenoids, can be a characteristic marker for a particular plant genus or family. scribd.com this compound belongs to the friedelane (B3271969) class of triterpenoids. scribd.com

The genus Maytenus, a member of the Celastraceae family, is known for producing a diverse array of triterpenoids and other secondary metabolites. encyclopedia.pubdntb.gov.ua The isolation of numerous friedelane triterpenoids from various Maytenus species underscores the chemotaxonomic significance of this class of compounds for the genus. encyclopedia.pub For example, while maytenfolone was isolated from M. diversifolia, other structurally related friedelane triterpenes have been identified in other species such as M. macrocarpa and M. canariensis. encyclopedia.pubresearchgate.net

The consistent presence of a friedelane skeleton across different Maytenus species provides chemical evidence that supports their taxonomic classification and evolutionary relationships. scribd.com The distribution of this compound and its analogs is therefore of significant interest to botanists and phytochemists for classifying species within the large and diverse Maytenus genus, which is spread across tropical and subtropical regions of the world. encyclopedia.pub

Table 3: Distribution of Maytenfolone and Related Triterpenoids in Maytenus Species

| Compound | Compound Class | Reported Maytenus Species | Reference |

|---|---|---|---|

| Maytenfolone | Friedelane Triterpenoid (B12794562) | M. diversifolia | encyclopedia.pubresearchgate.net |

| This compound | Friedelane Triterpenoid | Maytenus sp. | scribd.com |

| Macrocarpins A–D | Nor-Triterpenes | M. macrocarpa | encyclopedia.pubresearchgate.net |

| 6-oxo-tingenol | Triterpene | M. canariensis | encyclopedia.pubresearchgate.net |

| 28-hydroxy-friedelane-1,3-dione | Friedelane Triterpenoid | M. macrocarpa | encyclopedia.pubresearchgate.net |

Biosynthetic Pathways and Precursor Investigations

Proposed Biosynthetic Routes to Maytenfolone A

The proposed biosynthetic pathway to this compound originates from the cyclization of 2,3-oxidosqualene (B107256), a universal precursor for the synthesis of triterpenoids and steroids in plants. researchgate.netnih.gov The initial and most critical step is the intricate cyclization and rearrangement cascade of 2,3-oxidosqualene to form the pentacyclic friedelane (B3271969) skeleton.

The key intermediate in this pathway is friedelin (B1674157) . researchgate.net The formation of friedelin is catalyzed by a specific oxidosqualene cyclase (OSC) known as friedelin synthase. researchgate.net This enzyme orchestrates a complex series of protonation, cyclization, and subsequent 1,2-hydride and methyl shifts to convert the linear 2,3-oxidosqualene into the intricate pentacyclic structure of friedelin. nih.gov

Following the synthesis of the friedelin backbone, a series of post-cyclization modifications are proposed to occur, leading to the final structure of this compound. These modifications are primarily oxidative and are thought to be carried out by a suite of specialized enzymes. The proposed route involves sequential oxidation of the friedelin A-ring to introduce the necessary functional groups for lactone formation. This process is believed to be compartmentalized within the plant, with studies on related compounds in the Celastraceae family suggesting that friedelin is synthesized in the leaves and then translocated to the roots for subsequent transformations into more complex triterpenoids. researchgate.netresearchgate.net The final key step is the intramolecular esterification, or lactonization, to form the characteristic sixth ring of this compound.

Enzymatic Transformations and Intermediary Metabolites Research

The enzymatic machinery responsible for the conversion of 2,3-oxidosqualene to this compound involves several classes of enzymes. While the specific enzymes for every step in the this compound pathway have not all been individually characterized, research on related friedelane triterpenoids in the Celastraceae family provides a strong model.

Key Enzymes and Intermediates:

Friedelin Synthase: This is the first committed enzyme in the pathway, an oxidosqualene cyclase that produces the friedelin skeleton from 2,3-oxidosqualene. researchgate.netmpg.de

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is crucial for the extensive oxidative modifications of the triterpene scaffold after cyclization. nih.govfrontiersin.orgresearchgate.net P450s are responsible for introducing hydroxyl groups and catalyzing other oxidative reactions that functionalize the friedelin molecule. frontiersin.org For instance, in the biosynthesis of the related friedelane triterpenoid (B12794562) celastrol, specific P450s have been identified that oxidize friedelin. researchgate.net It is highly probable that a specific set of P450 enzymes catalyzes the sequential oxidation of the friedelin A-ring to form the necessary carboxylic acid and hydroxyl groups that precede lactonization. The formation of the lactone ring itself is often a P450-catalyzed reaction in terpenoid biosynthesis. tandfonline.comgenome.jp

The primary and most well-established intermediary metabolite in this pathway is friedelin . Subsequent proposed intermediates would be various oxidized forms of friedelin, culminating in a hydroxy-carboxylic acid precursor that is poised for lactonization.

| Enzyme Class | Proposed Function in this compound Biosynthesis | Key Intermediary Metabolites |

| Friedelin Synthase (Oxidosqualene Cyclase) | Catalyzes the cyclization of 2,3-oxidosqualene to form the friedelane skeleton. | 2,3-Oxidosqualene, Friedelin |

| Cytochrome P450 Monooxygenases (P450s) | Perform sequential oxidation reactions on the friedelin A-ring, leading to the formation of hydroxyl and carboxyl groups. Catalyze the final lactone ring formation. | Friedelin, Oxidized Friedelin Derivatives, Hydroxy-carboxylic acid precursor |

Isotopic Labeling Studies in Biosynthetic Elucidation

Isotopic labeling is a powerful and definitive technique used to trace the metabolic fate of precursors through a biosynthetic pathway. asm.org By feeding an organism or plant tissue with a precursor molecule enriched with a stable isotope (like ¹³C or ²H) or a radioisotope (like ¹⁴C), researchers can track the incorporation of the label into the final natural product. rsc.org This allows for the unambiguous identification of precursors and the elucidation of the sequence of biosynthetic steps.

While no specific isotopic labeling studies have been published exclusively for the elucidation of the this compound biosynthetic pathway, this methodology has been fundamental in understanding the biosynthesis of other complex terpenoids, including those within the Celastraceae family. researchgate.netnih.govnih.gov

A hypothetical isotopic labeling study to confirm the proposed pathway for this compound would involve:

Administering isotopically labeled precursors, such as [¹³C]-mevalonate or specifically labeled [¹³C]-2,3-oxidosqualene, to the plant species known to produce this compound.

Isolating this compound after a period of metabolism.

Analyzing the isolated this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the position and extent of isotope incorporation.

Such an experiment would be expected to show the incorporation of the labeled atoms from the precursor into the carbon skeleton of this compound, confirming that its biosynthesis proceeds through the proposed friedelane pathway. Similar studies on related quinonemethide triterpenoids in Maytenus aquifolium have successfully used (+/-)5-(³)H mevalonolactone (B1676541) to demonstrate that friedelin is a precursor synthesized in the leaves and further transformed in the roots. researchgate.net

Chemical Synthesis and Derivative Studies

Total Synthesis Strategies and Methodological Advancements

A total synthesis of Maytenfolone A has not yet been published in scientific literature. The endeavor to construct such a complex molecule from simple precursors requires highly advanced and strategic chemical planning. nih.govscripps.edu The core of this compound is a pentacyclic friedelane (B3271969) triterpenoid (B12794562) structure, which is biosynthesized from 2,3-oxidosqualene (B107256) via the precursor friedelin (B1674157). researchgate.netoup.comnih.gov

The biosynthesis process involves a complex cyclization of 2,3-oxidosqualene to form the friedelin backbone, a reaction catalyzed by friedelin synthase. oup.com This is followed by a series of oxidative modifications. oup.comccmu.edu.cn For instance, the enzyme CYP712K4, a cytochrome P450, catalyzes the three-step oxidation of friedelin at the C-29 position to yield maytenoic acid, a key intermediate in the biosynthetic pathway of quinone methide triterpenoids. oup.comusp.br

A hypothetical total synthesis would need to address several key challenges:

Construction of the Pentacyclic Friedelane Core: Assembling the five-ring system with the correct trans- and cis-ring fusions is a primary obstacle. mdpi.comsemanticscholar.org

Stereochemical Control: The friedelane skeleton possesses multiple stereocenters that must be precisely controlled.

Oxidative Modifications: The late-stage introduction of the quinone methide moiety and other oxygenated functional groups onto the triterpenoid scaffold presents a significant regioselective and chemoselective challenge.

Modern synthetic strategies such as convergent synthesis, where complex fragments of the molecule are synthesized separately before being joined, could be employed to tackle the complexity of this compound. nih.gov

Semi-Synthesis Approaches and Structural Modification Methodologies

Semi-synthesis, which utilizes naturally occurring compounds as starting materials, is a practical approach for producing complex molecules and their derivatives. wikipedia.orgtapi.comnumberanalytics.com This method is often more efficient than total synthesis because the intricate core structure is already formed by nature. wikipedia.org For quinone methide triterpenoids, precursors like friedelin, which can be isolated from various plant sources, are ideal starting points. ccmu.edu.cn

While no specific semi-synthesis of this compound has been documented, the methodology has been applied to related compounds. For example, the semi-synthesis of deoxoblepharodol from pristimerin, another quinone methide triterpenoid from the Celastraceae family, has been reported. mdpi.com This suggests that a plausible semi-synthetic route to this compound could involve the chemical modification of an abundant, structurally related friedelane triterpenoid.

Potential semi-synthetic strategies could involve:

Starting Material Selection: Isolating a closely related natural product, such as friedelin or maytenoic acid. oup.comccmu.edu.cn

Key Transformations: Employing selective oxidation, reduction, and rearrangement reactions to introduce the specific functional groups of this compound. numberanalytics.com

This approach allows for the generation of the target molecule and its derivatives for further study without the immense effort of a total synthesis. psu.edu

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs are crucial for exploring the structure-activity relationships (SAR) of a biologically active natural product. nih.govnih.govrsc.org By systematically modifying the structure of this compound, researchers could identify the key pharmacophoric features responsible for its cytotoxic properties. researchgate.net

Although literature detailing the synthesis of specific this compound analogs is not currently available, general strategies for creating derivatives of complex natural products are well-established. beilstein-journals.orgmdpi.comnih.gov These often involve modifying peripheral functional groups while retaining the core scaffold.

For this compound, potential modifications could include:

Modification of the Quinone Methide System: This moiety is often crucial for the biological activity of this class of compounds. Altering its electronic properties or steric environment could modulate activity.

Alterations to the Hydroxyl and Carbonyl Groups: Esterification, etherification, or reduction of these groups could probe their importance in target binding.

Changes to the Friedelane Skeleton: While more synthetically demanding, modifications to the A-E rings could provide insights into the structural requirements for activity.

The synthesis of such analogs would likely be achieved through semi-synthetic methods starting from isolated this compound or a suitable precursor. mdpi.com

Stereochemical Control in this compound Synthesis

Stereochemistry is a critical aspect of organic synthesis, as the three-dimensional arrangement of atoms profoundly influences a molecule's biological activity. rijournals.comresearchgate.net this compound possesses a complex stereochemical architecture inherent to its friedelane triterpenoid core, which features multiple chiral centers and specific ring junction geometries (trans-fused A/B, B/C, C/D rings and a cis-fused D/E ring). mdpi.comsemanticscholar.org

Achieving precise stereochemical control is one of the most significant hurdles in the total synthesis of such molecules. chemrxiv.org Strategies to manage this complexity include:

Substrate-Controlled Synthesis: Utilizing the existing stereocenters in a synthetic intermediate to direct the formation of new stereocenters. youtube.com

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer or diastereomer over others. rijournals.comnih.gov

Use of Chiral Auxiliaries: Temporarily attaching a chiral molecule to a precursor to guide a stereoselective reaction, after which the auxiliary is removed. youtube.com

Prochiral Strategies: Designing reactions that act on prochiral centers to selectively produce a desired stereoisomer. numberanalytics.com

In any future total synthesis of this compound, a combination of these methods would be essential to construct the molecule with the correct absolute and relative stereochemistry. The complexity of this task underscores why biosynthetic and semi-synthetic approaches are currently the more explored avenues for accessing these types of compounds. psu.edu

Data Tables

Table 1: Synthetic Challenges and Potential Strategies for this compound

| Synthetic Challenge | Potential Strategy | Relevant Concepts |

| Construction of Pentacyclic Core | Convergent synthesis, Ring-closing metathesis, Diels-Alder cycloadditions | Total Synthesis nih.gov |

| Stereochemical Control | Asymmetric catalysis, Substrate control, Chiral auxiliaries | Asymmetric Synthesis, Stereoselectivity rijournals.comyoutube.com |

| Late-stage Functionalization | Regioselective C-H activation, Directed oxidations | Semi-synthesis, Biosynthesis oup.comnumberanalytics.com |

| Quinone Methide Formation | Oxidation of phenolic precursors | Quinone Chemistry |

Molecular and Cellular Pharmacology of Maytenfolone a

Investigation of Molecular Targets and Binding Interactions

Understanding the direct molecular targets of a bioactive compound is fundamental to elucidating its mechanism of action. For Maytenfolone A, this involves identifying specific enzymes, receptors, and proteins with which it interacts, thereby initiating a cascade of cellular events.

Enzyme Inhibition and Activation Studies

Enzyme inhibition and activation assays are critical for determining if a compound can modulate the activity of specific enzymes, which are key regulators of cellular processes. nih.gov Such studies typically quantify the compound's potency through metrics like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.govnih.gov

While this compound has established biological activity, specific enzyme inhibition or activation studies detailing its direct molecular targets and corresponding kinetic parameters (e.g., IC50, Ki) are not extensively documented in the current scientific literature. The cytotoxic nature of the compound suggests that it may interact with enzymes critical for cell survival and proliferation, but these specific enzymatic targets remain to be identified through dedicated screening and kinetic studies. researchgate.net

Receptor Ligand Binding Assays

Receptor-ligand binding assays are employed to measure the interaction between a ligand, such as this compound, and a cellular receptor. tandfonline.com These experiments are crucial for discovering if the compound can mimic or block the actions of endogenous signaling molecules by binding to their receptors, and they quantify the strength of this interaction, known as binding affinity (expressed as Kd). bienta.netfrontiersin.org

Currently, there is a lack of published research detailing specific receptor-ligand binding assays performed for this compound. Therefore, its capacity to bind to specific cell surface or intracellular receptors has not been characterized, and no binding affinity data is available.

Protein-Maytenfolone A Interaction Analysis

Analyzing the direct physical interactions between a small molecule and cellular proteins is key to understanding its mechanism. nih.gov Techniques such as affinity purification-mass spectrometry, surface plasmon resonance, or computational molecular docking can reveal these interactions and provide insights into the binding mode and affinity. nih.govnih.govcambridge.org

Specific experimental or computational analyses detailing the direct binding interactions between this compound and endogenous protein targets are not widely available in the literature. Although its pronounced cytotoxic activity implies that such interactions are highly probable, the precise protein partners and the nature of their interactions have yet to be fully elucidated. researchgate.net Computational analyses have been mentioned in the context of its complexation with synthetic carriers, indicating the feasibility of using such methods to predict potential biological targets in the future. researchgate.net

Elucidation of Cellular Signaling Pathways

The biological effect of a compound is ultimately mediated by its ability to modulate intracellular signaling pathways. These complex networks control fundamental cellular activities, and their perturbation can lead to outcomes such as cell death, which is particularly relevant for cytotoxic agents like this compound.

Signal Transduction Modulation Studies

Natural products often exert their anticancer effects by modulating critical cellular signaling pathways that control cell proliferation, survival, and death, such as the MAPK, PI3K/Akt, or p53 pathways. frontiersin.org Studies on signal transduction aim to identify which of these cascades are affected by a compound.

The most definitive reported biological effect of this compound is its cytotoxicity against specific human cancer cell lines. researchgate.net This activity strongly suggests the modulation of signal transduction pathways essential for cell survival and proliferation. The induction of cell death points toward the potential activation of apoptotic signaling cascades (e.g., involving caspases) or the inhibition of pro-survival pathways. nih.govmdpi.com However, specific studies identifying the explicit signaling nodes and pathways directly altered by this compound have not yet been published.

Table 1: Reported Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

|---|---|---|---|---|

| HEPA-2B | Hepatoma | ED50 | 2.3 µg/ml | researchgate.net |

| KB | Nasopharynx Carcinoma | ED50 | 3.8 µg/ml | researchgate.net |

ED50: The effective dose that produces 50% of the maximal response.

5.2.2. Gene Expression and Proteomic Profiling in Cellular ModelsGene expression profiling and proteomics are powerful, high-throughput techniques used to create a global snapshot of cellular function in response to a specific treatment. scribd.comnih.gov Gene expression analysis measures changes in mRNA levels, while proteomic profiling analyzes alterations in the entire protein complement of a cell, providing a comprehensive view of the cellular response. nih.govnih.gov

To date, comprehensive gene expression or proteomic profiling studies on cellular models treated with this compound have not been found in the published scientific literature. Such analyses would be invaluable for generating new hypotheses about its mechanism of action by revealing the full spectrum of genes and proteins whose expression is altered, thereby pointing to the specific cellular processes and pathways it affects. mdpi.com

Cell Cycle Modulation and Apoptotic Pathway Induction Research

Research into the specific molecular mechanisms by which this compound exerts its cytotoxic effects is limited in publicly available scientific literature. While its activity against certain cancer cell lines has been established, detailed investigations into its influence on cell cycle regulation and apoptosis are not extensively documented.

Cell Cycle Arrest Mechanisms

Specific studies detailing the mechanisms by which this compound induces cell cycle arrest have not been identified in a review of available research. The particular phase of the cell cycle (e.g., G1, S, or G2/M) that is targeted by this compound, and the key regulatory proteins involved—such as cyclins, cyclin-dependent kinases (CDKs), p53, or p21—have not been reported. mdpi.comfrontiersin.orgmdpi.com Therefore, a data table detailing the effects on cell cycle-related proteins cannot be generated.

Apoptosis Induction Pathways (e.g., intrinsic, extrinsic)

The precise apoptotic pathways triggered by this compound remain to be elucidated in published studies. It is currently unknown whether the compound acts via the intrinsic (mitochondrial) pathway, characterized by the involvement of the Bcl-2 protein family and the activation of caspase-9, or the extrinsic (death receptor) pathway, which involves the activation of caspase-8. frontiersin.orgencyclopedia.pubnih.govnih.govmdpi.com Consequently, there is no available data on the specific effects of this compound on key apoptotic proteins like Bax, Bcl-2, or various caspases.

Structure-Activity Relationship (SAR) Studies for Biological Effects

This compound is a friedelane-type triterpene isolated from the plant Celastrus hindsii. nih.govsemanticscholar.org While its cytotoxic effects have been noted, comprehensive structure-activity relationship (SAR) studies are not detailed in the available literature. Initial reports of its isolation mention that SAR is discussed, but the specific findings are not elaborated upon in accessible abstracts or subsequent reviews. nih.gov The compound has demonstrated cytotoxic activity against specific cancer cell lines. nih.gov

Table 1: Reported Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Measurement | Value |

|---|---|---|---|

| HEPA-2B | Hepatoma | ED₅₀ | 2.3 µg/ml |

| KB | Nasopharynx Carcinoma | ED₅₀ | 3.8 µg/ml |

Data sourced from Kuo et al. (1997). nih.gov

Identification of Pharmacophores

There are no specific studies available that identify the pharmacophores of this compound. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule's biological activity. researchgate.netfrontiersin.org Research involving the computational modeling or experimental analysis required to define the key hydrogen bond acceptors, donors, hydrophobic regions, or other features responsible for the cytotoxic effects of this compound has not been published.

Impact of Structural Modifications on Biological Potency

Detailed research on the synthesis of this compound derivatives and the subsequent impact of these structural modifications on biological potency is not available in the scientific literature. scribd.com Such studies are crucial for understanding which functional groups on the this compound scaffold are critical for its cytotoxic activity and for guiding the development of more potent analogues. Without this data, a comparative analysis of the effects of structural changes remains uncharacterized.

Pre Clinical Biological Activities and Mechanistic Investigations in in Vitro and in Vivo Models

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Maytenfolone A has demonstrated notable anti-proliferative and cytotoxic effects against several human cancer cell lines. Cytotoxicity refers to the ability of a compound to be toxic to cells, leading to cell death, while anti-proliferative activity refers to the prevention of cell growth and division.

Initial biological evaluations revealed that this compound exhibits cytotoxicity against hepatoma (HEPA-2B) and nasopharynx carcinoma (KB) cells. researchgate.netresearchgate.net Further studies have corroborated its potential against liver cancer cells. tjnpr.org The compound, isolated from plants of the Celastraceae family, has been identified as a contributor to the traditional use of these plants in cancer treatment. researchgate.netmdpi.com

The effectiveness of this compound is often measured by its IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates greater potency.

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / ED50 (µg/mL) | Reference |

|---|---|---|---|

| HEPA-2B | Hepatoma (Liver Cancer) | 2.3 | researchgate.netresearchgate.net |

| KB | Nasopharynx Carcinoma | 3.8 | researchgate.netresearchgate.net |

| Hep G2 | Liver Cancer | Data suggests activity, specific IC50 for this compound not detailed in source | researchgate.net |

| LU-1 | Lung Cancer | Data suggests activity, specific IC50 for this compound not detailed in source | researchgate.net |

Note: The table presents data on the cytotoxic effects of this compound. The terms IC50 (Inhibitory Concentration 50%) and ED50 (Effective Dose 50%) are used to denote the concentration at which the compound exerts half of its maximal effect.

Mechanistic Investigations of Cytotoxicity

The precise mechanisms by which this compound induces cell death are a subject of ongoing research. However, studies on related triterpenoids and extracts containing this compound suggest several potential pathways. tjnpr.org Triterpenoids, as a class, are known to induce apoptosis, a form of programmed cell death, in cancer cells. nbu.ac.in This process is a key target for many cancer therapies as it eliminates cancerous cells without causing the inflammation associated with other forms of cell death. The anti-proliferative effects of related compounds have been observed to occur in a dose-dependent manner, meaning that the inhibitory effect on cell viability increases as the concentration of the compound increases. dovepress.com

Synergy Studies with Other Research Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a significant area of interest in cancer research. nih.govfrontiersin.org While specific synergy studies focusing solely on this compound in combination with other agents are not extensively detailed in the reviewed literature, the principle of using compounds in combination to enhance efficacy is well-established. frontiersin.org For instance, research on other natural compounds has shown that they can act synergistically with conventional chemotherapy drugs. frontiersin.org Future research may explore the potential synergistic interactions of this compound with other therapeutic agents to enhance its anti-cancer effects.

Anti-inflammatory and Immunomodulatory Effects Research

Beyond its anti-cancer potential, this compound is also being investigated for its anti-inflammatory and immunomodulatory properties. tjnpr.orgmdpi.com Inflammation is a critical biological response, but chronic inflammation can contribute to various diseases. nih.gov Immunomodulation refers to the alteration of the immune response.

Modulation of Inflammatory Mediators (e.g., cytokines, chemokines)

Research into the extracts of plants containing this compound suggests a potential role in modulating inflammatory mediators. tjnpr.org Cytokines and chemokines are signaling proteins that play a crucial role in regulating inflammation and immune responses. researchgate.netsinobiological.com Pro-inflammatory cytokines can promote inflammation, while anti-inflammatory cytokines can suppress it. frontiersin.org Studies on related flavonoids and triterpenoids have shown they can inhibit the production of pro-inflammatory mediators. nih.govmdpi.com For example, some compounds can suppress the release of tumor necrosis factor-alpha (TNF-α) and increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10). tandfonline.com While direct evidence for this compound's specific effects on a wide range of cytokines and chemokines is still emerging, the bioactivity of the plant extracts from which it is derived points towards a potential anti-inflammatory role. mdpi.com

Immunoregulatory Cell Function Studies

The immune system is a complex network of cells, and its proper function is vital for health. nih.gov Immunoregulatory cells, such as T cells and B cells, are key components of the adaptive immune response. nih.gov Some natural compounds have been shown to modulate the function of these cells. mdpi.comfrontiersin.org For example, certain saponins, a class of compounds related to triterpenoids, can stimulate the proliferation and differentiation of T lymphocytes and enhance the production of antibodies by B lymphocytes. mdpi.com While specific studies on the direct impact of this compound on immunoregulatory cell function are limited, the broader immunomodulatory potential of related natural products suggests this as a promising area for future investigation. tjnpr.orgresearchgate.net

Antioxidant and Cytoprotective Effects Research

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. mdpi.com Cytoprotection refers to the protection of cells from harm. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Celasdin-B |

| Quercetin |

| Interleukin-10 (IL-10) |

Antimicrobial and Antiviral Activities Research

Research into the specific antimicrobial and antiviral properties of the isolated compound this compound is limited in the available scientific literature. However, studies on extracts from the Maytenus genus, from which this compound is derived, have indicated potential antimicrobial and antiviral effects, suggesting a promising area for future investigation into the specific activities of its constituent compounds.

Extracts from various Maytenus species have demonstrated a breadth of antimicrobial action. For instance, the methanolic leaf extract of Maytenus gracilipes has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, with notable activity against Klebsiella pneumoniae and Escherichia coli. ijmrhs.comijmrhs.com The minimum inhibitory concentration (MIC) for these bacteria was found to be 12.5 mg/ml, and the minimum bactericidal concentration (MBC) was 25 mg/ml. ijmrhs.comijmrhs.com Similarly, a study on Maytenus nemorosa leaf extracts revealed that the hexane (B92381) fraction was the most potent against Staphylococcus aureus, with a minimum inhibitory concentration of 37 µg/ml. frontiersin.org

In the realm of antiviral research, extracts from Maytenus ilicifolia have shown potential. At a concentration of 2.5 µg/mL, the extract demonstrated a 100% inhibition of the attachment phase of bovine herpesvirus type 5 (BHV-5) in in vitro models. nih.gov While these findings are associated with the crude extracts, they highlight the potential for compounds within the Maytenus genus, such as this compound, to possess antiviral characteristics that warrant more focused investigation. Further research is necessary to isolate and evaluate the specific contributions of this compound to these observed antimicrobial and antiviral effects.

Other Emerging Biological Activities in Model Systems

Beyond antimicrobial and antiviral research, emerging studies have focused on the cytotoxic activities of this compound against various cancer cell lines. This line of investigation has provided specific data on its potential as an antineoplastic agent.

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against both hepatoma and nasopharynx carcinoma cells. tjnpr.org Specifically, biological evaluations have determined its efficacy in a dose-dependent manner. The compound was found to be effective against the HEPA-2B hepatoma cell line and the KB nasopharynx carcinoma cell line. tjnpr.org These findings suggest a potential mechanism of action that involves the inhibition of cancer cell proliferation, although the precise molecular targets and pathways are still under investigation.

The table below summarizes the reported cytotoxic activity of this compound in preclinical models.

| Cell Line | Cancer Type | Measurement | Activity |

| HEPA-2B | Hepatoma | ED₅₀ | 2.3 µg/ml |

| KB | Nasopharynx Carcinoma | ED₅₀ | 3.8 µg/ml |

Analytical and Bioanalytical Methodologies for Research Applications

Quantitative Analysis of Maytenfolone A in Research Samples (e.g., plant extracts, cell lysates)

The quantification of this compound in diverse research samples, such as plant extracts and cell lysates, is crucial for understanding its distribution and potential biological activities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant analytical techniques employed for this purpose due to their high sensitivity, selectivity, and accuracy. ju.edu.joeag.com

The process typically begins with sample preparation, a critical step to extract this compound and remove interfering substances. For plant materials, this often involves solvent extraction using organic solvents like methanol (B129727) or ethanol, sometimes followed by fractionation to enrich the target compound. nih.govresearchgate.net For cell lysates, protein precipitation is a common method to remove proteins that can interfere with the analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. drawellanalytical.com In the analysis of this compound, a reversed-phase HPLC (RP-HPLC) setup is often utilized, where a non-polar stationary phase is paired with a polar mobile phase. nih.gov The choice of the specific column and mobile phase composition is optimized to achieve good separation of this compound from other components in the sample matrix. drawellanalytical.comnih.gov UV detection is frequently employed, with the detection wavelength set at the absorbance maximum of this compound to ensure high sensitivity. ju.edu.jo

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For even higher sensitivity and specificity, particularly in complex matrices or when analyzing low concentrations, LC-MS/MS is the method of choice. creative-proteomics.commeasurlabs.com This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. eag.com After chromatographic separation, the analyte is ionized, and a specific precursor ion corresponding to this compound is selected. This ion is then fragmented, and specific product ions are monitored for quantification. This multiple reaction monitoring (MRM) approach provides excellent selectivity and reduces matrix interference. nih.govwaters.com

The development of a quantitative method involves creating a calibration curve using standards of known this compound concentration. This allows for the accurate determination of the compound's concentration in unknown samples. researchgate.net

Table 1: Example of HPLC Conditions for Quantitative Analysis of Triterpenoids in Plant Extracts

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

This table presents typical starting conditions for the HPLC analysis of triterpenoids like this compound. Method optimization is necessary for specific applications.

Metabolite Profiling and Pharmacokinetic Studies in Pre-clinical Models

Understanding the metabolic fate and pharmacokinetic profile of this compound is essential in preclinical research to evaluate its potential as a therapeutic agent. nih.gov These studies provide insights into its absorption, distribution, metabolism, and excretion (ADME). wikipedia.org

Metabolite Profiling

Metabolite profiling aims to identify the biotransformation products of this compound in biological systems. youtube.com This is typically conducted using in vitro models, such as liver microsomes or hepatocytes, and in vivo animal models. youtube.com LC-MS/MS is a powerful tool for this purpose, as it can detect and help identify unknown metabolites based on their mass-to-charge ratio and fragmentation patterns. creative-proteomics.com By comparing the metabolic profiles across different species, researchers can identify potential human-specific metabolites. youtube.commediford.com

Pharmacokinetic Studies

Pharmacokinetic studies track the concentration of this compound and its major metabolites in biological fluids (e.g., plasma, urine) over time after administration to preclinical models, such as rodents. nih.govnih.gov These studies are crucial for determining key pharmacokinetic parameters. wikipedia.org

A typical pharmacokinetic study involves administering a single dose of this compound to a group of animals. canada.ca Blood samples are then collected at various time points and analyzed using a validated bioanalytical method, usually LC-MS/MS, to determine the concentration of the parent compound and its metabolites. researchgate.netwaters.com

Table 2: Key Pharmacokinetic Parameters Determined from Preclinical Studies

| Parameter | Description |

| Cmax | Maximum (or peak) plasma concentration that a drug achieves. |

| Tmax | Time at which the Cmax is observed. |

| AUC (Area Under the Curve) | The integral of the drug concentration-time curve, representing the total drug exposure over time. |

| t1/2 (Half-life) | The time required for the concentration of the drug to decrease by half. |

| CL (Clearance) | The volume of plasma cleared of the drug per unit time. |

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

These parameters provide a comprehensive understanding of the drug's behavior in the body. nih.govnih.gov

The data obtained from these studies are essential for understanding the compound's disposition and for designing further efficacy and toxicology studies. nih.gov

Method Validation for Research-Grade Assays

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. nih.govujpronline.com For research-grade assays of this compound, validation ensures the reliability, reproducibility, and accuracy of the analytical data. texilajournal.comoecd.org The validation process involves evaluating several key performance characteristics. eurachem.org

Key Validation Parameters

Specificity/Selectivity: This demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ujpronline.com

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ujpronline.com

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spike recovery experiments. nih.gov

Precision: Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). aphl.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov

Stability: The stability of the analyte in the sample matrix under specific storage and processing conditions is evaluated to ensure that the concentration does not change from the time of sample collection to the time of analysis. ujpronline.com

Table 3: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80-120% |

| Precision (RSD or CV) | ≤ 15% (≤ 20% at LOQ) |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 |

These criteria are general guidelines and may be adjusted based on the specific requirements of the research assay. aphl.orgeuropa.eu

Computational and in Silico Approaches in Maytenfolone a Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how Maytenfolone A might interact with biological targets at an atomic level.

Research involving molecular docking has explored the potential of this compound as a ligand for various protein targets. In one such study, this compound was identified as a potential pesticide through its interaction with the ryanodine (B192298) receptor in the diamondback moth (Plutella xylostella). The binding energy of this compound to this receptor was calculated to be -6.2 kcal/mol. This in silico screening aimed to identify natural compounds that could serve as effective and potentially safer alternatives to synthetic pesticides.

Another investigation focused on the interaction of this compound with the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. medpharmres.com This study was part of a broader virtual screening of natural compounds for the treatment of dyslipidemia. medpharmres.com The binding affinity of this compound to PPARα was determined, although specific interaction details such as the amino acid residues involved in the binding pocket were not detailed in the abstract. medpharmres.com The study highlighted the potential of natural compounds to act as agonists for this receptor, which could be beneficial in designing treatments for metabolic disorders. medpharmres.com

The binding interactions of ligands with proteins are typically governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. uts.edu.au The specific amino acids within the binding pocket of a target protein that form these interactions are crucial for the stability and affinity of the ligand-protein complex. nih.gov For instance, in the case of PPARα, key residues such as Tyr314, His440, Ser280, and Tyr464 are known to be important for the binding of agonists. medpharmres.comnih.gov While the specific interactions of this compound with these residues have not been explicitly reported, molecular docking studies provide the foundation for such detailed analysis. medpharmres.com

| Compound | Target Protein | Binding Energy (kcal/mol) |

| This compound | Ryanodine Receptor (Plutella xylostella) | -6.2 |

| This compound | Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Not explicitly stated in abstract, but screened for high affinity |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational changes and stability. nih.govmesamalaria.org These simulations are particularly valuable for understanding how a ligand like this compound behaves in a biological environment, such as in solution or when interacting with a carrier molecule or protein. nih.govnih.gov

A notable study utilized a multi-scale simulation approach, including MD simulations, to investigate the interactions between this compound and polyethylene (B3416737) glycol (PEG) carriers. nih.govresearchgate.netdntb.gov.ua This research aimed to understand the stability and structural properties of the drug-carrier complex, which is crucial for effective drug delivery. nih.govresearchgate.netdntb.gov.ua The MD simulations provided a detailed view of the interactions between this compound and PEG in an aqueous solution. nih.govresearchgate.net The study revealed that while the unbound complex had an unfavorable binding free energy, the formation of chemical bonds in the bound state led to a stable complex, preventing separation of the drug from the carrier. nih.govresearchgate.netdntb.gov.ua

The conformational analysis of a molecule involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. nih.govetflin.compcc.edu MD simulations allow researchers to observe these conformational changes and identify the most stable or energetically favorable conformations. nih.govetflin.com By simulating the molecule in a realistic environment, these studies can predict how the molecule might adapt its shape to fit into a protein's binding pocket or interact with other molecules. nih.govnih.gov While specific conformational analysis of this compound bound to a protein target is not extensively detailed in the available literature, the study with PEG carriers demonstrates the application of MD simulations to understand its dynamic behavior. nih.govresearchgate.netdntb.gov.ua

De Novo Design of this compound Analogs

De novo design is a computational strategy used to create novel molecules with desired properties from scratch, rather than by modifying existing ones. rsc.orgcas.orgreddit.comresearchgate.net This approach is particularly powerful in drug discovery for generating new chemical entities that can bind to a specific biological target with high affinity and selectivity. rsc.orgcas.orgreddit.comresearchgate.net The process often involves using computational algorithms to build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. youtube.com

Currently, there is a lack of published research specifically detailing the de novo design of analogs of this compound. Such studies would typically involve identifying the key structural features of this compound responsible for its biological activity (the pharmacophore) and then using computational methods to design new molecules that retain these features while potentially having improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

The general process of de novo design can be guided by machine learning models and deep learning techniques to generate a vast number of potential new compounds. researchgate.net These generated molecules can then be computationally screened and prioritized for synthesis and experimental testing. researchgate.net While this powerful approach has been applied to design inhibitors for various protein targets, its application to create novel analogs of this compound remains an area for future research. huggingface.conih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built by correlating molecular descriptors (numerical representations of a molecule's physicochemical properties) with experimentally measured biological activity. nih.gov Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

A review of the available scientific literature indicates that specific QSAR studies focused on this compound have not been extensively published. However, the broader class of compounds to which this compound belongs, triterpenoids, has been the subject of such investigations. nih.govresearchgate.net For instance, QSAR studies have been conducted on triterpenoids from various plant sources to understand their immunomodulatory and other biological activities. nih.gov The need for further exploration of triterpenes, including through QSAR studies, has been highlighted in research on compounds isolated from the Celastraceae family, to which the source plants of this compound belong. researchgate.net

The development of a QSAR model for a series of this compound analogs would involve synthesizing or computationally generating a set of structurally related compounds, experimentally determining their biological activity against a specific target, calculating a wide range of molecular descriptors for each analog, and then using statistical methods to build a predictive model. youtube.commdpi.com Such a model could provide valuable insights into which structural modifications are likely to enhance the desired biological activity of this compound.

Future Research Directions and Translational Perspectives Pre Clinical Focus

Elucidation of Undiscovered Mechanisms of Action

While early studies have shown that Maytenfolone A exhibits cytotoxicity against hepatoma and nasopharynx carcinoma cells, the precise molecular mechanisms underpinning this activity remain largely uncharacterized. researchgate.net Future research should prioritize a deep dive into its mechanism of action. Investigating its influence on critical cellular processes such as apoptosis, cell cycle regulation, and DNA damage response is crucial. Determining whether this compound's effects are mediated through established pathways or novel ones will be a significant step forward. Techniques such as gene expression profiling and proteomics can help identify the molecular cascades initiated by the compound.

Exploration of Novel Biological Targets

A biological target is a molecule within a living organism to which a compound, like a drug, binds to produce an effect. uniroma1.it Identifying the specific biological targets of this compound is a fundamental step in understanding its function. Currently, there is a lack of definitive information on the direct molecular targets of this compound.

Future preclinical investigations should employ a range of target identification strategies. Affinity chromatography, where this compound is immobilized to capture its binding partners from cell lysates, is a classic and effective approach. Furthermore, computational methods, such as molecular docking, can predict potential binding sites on known cancer-related proteins. The biopharmaceutical industry has seen a trend towards focusing on known targets, but there is a significant need to invest in the exploration of novel targets to drive innovation. lek.com

Development of Advanced Delivery Systems for Research Models

The translation of promising laboratory findings into effective in vivo models is often hampered by challenges related to the compound's solubility, stability, and bioavailability. Preclinical studies are essential to assess the safety and efficacy of a potential drug before human trials. ppd.com Advanced drug delivery systems (DDS) offer innovative solutions to these hurdles. saapjournals.org

For this compound, developing advanced delivery systems for use in research models is a critical next step. Nanoparticle-based systems, such as liposomes and polymeric nanoparticles, can encapsulate this compound, potentially enhancing its solubility and enabling targeted delivery to tumor tissues in animal models. jneonatalsurg.comopenaccessjournals.com These systems can be engineered to release the compound in response to specific stimuli within the tumor microenvironment, such as changes in pH or enzyme levels. openaccessjournals.com The development of such systems would be instrumental in conducting meaningful in vivo efficacy and pharmacokinetic studies.

Integration of Omics Technologies in this compound Research

Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-wide view of molecular changes within a biological system. humanspecificresearch.org Integrating these technologies into this compound research will be pivotal in building a holistic understanding of its biological effects.

Genomics and Transcriptomics: Can reveal changes in gene expression patterns in cancer cells upon treatment with this compound, helping to identify key pathways affected by the compound. nih.gov

Proteomics: Can identify alterations in protein expression and post-translational modifications, offering insights into the compound's mechanism of action and potential biomarkers of response. uottawa.ca

Metabolomics: Can uncover changes in cellular metabolism, a hallmark of cancer, induced by this compound. nih.gov

By combining these omics datasets, researchers can construct a detailed molecular signature of this compound's activity, facilitating the identification of predictive biomarkers and resistance mechanisms. researchgate.net

Collaborative Research Opportunities in Chemical Biology

The multifaceted nature of natural product research necessitates a collaborative approach. Chemical biology, a field that sits (B43327) at the intersection of chemistry and biology, is perfectly positioned to drive the preclinical development of this compound. bist.eu

Establishing collaborations between organic chemists, biologists, pharmacologists, and computational scientists will be essential. International collaborations can also bring together complementary expertise and resources to accelerate discovery. scripps.edu For instance, chemists can focus on the synthesis of this compound analogs to explore structure-activity relationships, while biologists can investigate their efficacy and mechanism of action in various cancer models. Such partnerships are crucial for translating basic scientific discoveries into tangible therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Maytenfolone A from natural sources, and how are purity thresholds validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, IR) and mass spectrometry (MS) to confirm structural integrity. For reproducibility, detailed protocols must specify solvent ratios, column packing materials, and elution gradients .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s molecular structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is essential for elucidating carbon-hydrogen frameworks, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Complementary techniques like X-ray crystallography may resolve stereochemistry. Chromatographic purity (>95%) is validated via HPLC with UV detection at relevant wavelengths (e.g., 254 nm) .

Q. How can researchers optimize extraction yields of this compound from plant matrices?

- Methodological Answer : Yield optimization involves factorial design experiments to test variables such as solvent polarity, extraction time, and temperature. Soxhlet extraction or ultrasound-assisted methods often improve efficiency. Quantification via calibration curves (using authentic standards) ensures accuracy, and results should be statistically validated (e.g., ANOVA for repeatability) .

Advanced Research Questions

Q. What computational strategies are employed to predict this compound’s interactions with biological targets, and how are these validated experimentally?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. Binding free energy calculations (MM-PBSA/GBSA) prioritize targets. Experimental validation includes surface plasmon resonance (SPR) for binding affinity and in vitro enzymatic assays (e.g., IC₅₀ determination). Discrepancies between computational and experimental results require re-evaluation of force field parameters or solvent models .

Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity while minimizing cytotoxicity false positives?

- Methodological Answer : Use a tiered approach: preliminary MTT assays identify non-toxic concentration ranges, followed by dose-response curves with replicates (n ≥ 3). Normalize data to positive/negative controls (e.g., DMSO for solvent effects). Confounders like mitochondrial interference are mitigated via orthogonal assays (e.g., ATP luminescence). Statistical analysis (e.g., EC₅₀ calculation via nonlinear regression) ensures robustness .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Meta-analyses aggregate data to identify trends, while sensitivity analyses assess variables (e.g., cell line heterogeneity, assay protocols). Replication studies under standardized conditions (e.g., ATCC-validated cell lines, SOPs) reduce variability. Contradictory results may arise from impurities; thus, independent purity verification (e.g., LC-MS) is critical .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify differentially expressed genes/proteins. Pathway enrichment analysis (e.g., KEGG, GO) links targets to biological processes. Network pharmacology models (Cytoscape) map compound-target-disease interactions. Experimental validation via CRISPR knockouts or siRNA silencing confirms key nodes .

Q. Data Management and Reproducibility

Q. What frameworks ensure transparency and reproducibility in this compound research, particularly for negative or inconclusive results?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): publish raw data in repositories (e.g., Zenodo), document protocols on platforms like Protocols.io , and use electronic lab notebooks. Negative results should detail experimental conditions (e.g., pH, temperature) and statistical power calculations to distinguish true negatives from Type II errors .

Q. How are advanced statistical tools (e.g., machine learning) applied to predict this compound’s pharmacokinetic properties?

- Methodological Answer : QSAR models (e.g., Random Forest, SVM) correlate molecular descriptors (logP, polar surface area) with ADME properties. Training datasets must include diverse compounds to avoid overfitting. Experimental validation via in vitro assays (e.g., Caco-2 permeability) or in vivo PK studies in rodent models refines predictions .

Q. Table: Key Studies on this compound’s Bioactivity

| Bioactivity Type | Model System | Key Findings | Methodological Notes | Reference ID |

|---|---|---|---|---|

| Anticancer | HeLa cells | IC₅₀ = 12.3 µM; induces apoptosis via caspase-3 activation | Flow cytometry for apoptosis; caspase activity assay | |

| Anti-inflammatory | RAW 264.7 macrophages | Inhibits NO production (70% at 20 µM) | Griess assay for NO; LPS-induced model | |

| Antimicrobial | S. aureus | MIC = 8 µg/mL; disrupts membrane integrity | SEM imaging; propidium iodide uptake assay |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.